molecular formula C9H10ClFO B8516137 1-(5-Chloro-2-fluorophenyl)propan-1-ol

1-(5-Chloro-2-fluorophenyl)propan-1-ol

Cat. No.: B8516137
M. Wt: 188.62 g/mol
InChI Key: JXTUNYRKMYGTBO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorophenyl)propan-1-ol is a substituted aromatic alcohol featuring a phenyl ring with chlorine and fluorine substituents at the 5- and 2-positions, respectively, and a propan-1-ol chain at the 1-position.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H10ClFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3

InChI Key

JXTUNYRKMYGTBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Bromine’s larger atomic size reduces nucleophilic substitution rates compared to chlorine.
  • The higher molecular weight of Compound A may influence solubility and crystallinity.
  • Safety data for Compound A highlight standard first-aid measures for inhalation, though toxicity differences due to halogen type remain unspecified .

Functional Group Variation: Alcohol vs. Amine

Compound B : this compound
Compound C : 1-(5-Chloro-2-fluorophenyl)ethylamine (CAS 1270391-53-1)

Property Compound B (Alcohol) Compound C (Amine)
Functional Group -OH -NH2
Boiling Point Higher (H-bonding) Lower
Solubility in Water Moderate Higher (as HCl salt)
Pharmaceutical Use Intermediate Active moiety (e.g., salts: 1332593-91-5)

Key Findings :

  • Amines (Compound C) form stable hydrochloride salts, enhancing bioavailability in drug formulations.
  • Alcohols (Compound B) are less basic but participate in esterification or oxidation reactions.

Substituent Position and Polarity: Hydroxyl vs. Fluoro

Compound B : this compound
Compound D : 1-(5-Chloro-2-hydroxyphenyl)propan-1-ol derivatives

Property Compound B (F) Compound D (-OH)
Hydrogen Bonding Weak (C-F dipole) Strong (-OH donor)
Acidity of -OH N/A pKa ~10 (phenolic)
Oxidation Sensitivity Low High (forms quinones)
Synthetic Applications Stable intermediates Epoxidation precursors

Key Findings :

  • Hydroxyl groups (Compound D) enable epoxidation (e.g., with H2O2/NaOH), while fluorine (Compound B) enhances stability against oxidation.
  • Fluorine’s electron-withdrawing effect may reduce the alcohol’s acidity compared to aliphatic alcohols.

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